

Application of 2-Amino-4-bromobutanoic Acid Hydrobromide in Medicinal Chemistry

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Compound of Interest		
Compound Name:	2-Amino-4-bromobutanoic acid	
	hydrobromide	
Cat. No.:	B1283170	Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-bromobutanoic acid hydrobromide is a versatile, trifunctional synthetic building block of significant interest in medicinal chemistry. Its structure, featuring a carboxylic acid, an amine, and a reactive bromo-functionalized side chain, allows for a diverse range of chemical modifications. This versatility makes it a crucial intermediate in the synthesis of high-value therapeutic agents and biologically active molecules. This document provides detailed application notes and experimental protocols for the use of **2-Amino-4-bromobutanoic acid hydrobromide**, with a focus on its application in the synthesis of S-adenosyl-L-methionine (SAM) and L-selenomethionine (SeMet).

Key Applications

The primary application of **2-Amino-4-bromobutanoic acid hydrobromide** in medicinal chemistry is as a precursor for the synthesis of:

S-adenosyl-L-methionine (SAMe): A vital methyl donor in numerous biological
transmethylation reactions, SAMe is implicated in a wide range of physiological processes.
[1][2] It is used as a therapeutic agent for conditions such as liver disease, depression, and
osteoarthritis.



• L-selenomethionine (SeMet): An essential selenoamino acid that plays a crucial role in antioxidant defense systems and is a key component of selenoproteins.[1][3] It is utilized in cancer chemoprevention and as a nutritional supplement.[1]

The chirality of the starting material is crucial, with the (S)-enantiomer, (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide, being the key precursor for the biologically active forms of SAMe and SeMet.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of key intermediates and final products derived from **2-Amino-4-bromobutanoic acid hydrobromide** and related precursors.

Table 1: Synthesis of L-α-amino-y-butyrolactone hydrobromide from L-methionine

Starting Material	Reagents	Reaction Condition s	Product	Yield	Purity	Referenc e
L- methionine	Dimethyl carbonate, Ethanol, Water, Glacial acetic acid, Bromoaceti c acid, Hydrobrom ic acid	Reflux at 70°C for 5h, then 50°C for 2h	L-α-amino- γ- butyrolacto ne hydrobromi de	95%	Not Specified	[4]

Table 2: Synthesis of L-selenomethionine from L-homoserine lactone hydrochloride (a related precursor)



Starting Material	Reagent s	Reactio n Conditi ons	Product	Yield	Purity	ee value	Referen ce
L- homoseri ne lactone hydrochl oride	Sodium methyl selenate, DMF	Reflux for 2h	L- selenom ethionine	72.11%	>99%	>99%	[5]

Experimental Protocols

Protocol 1: Synthesis of (S)-2-Amino-4-bromobutanoic acid hydrobromide from L-Methionine

This protocol describes a "two-pot" synthesis of the title compound from the readily available L-methionine.[1]

Step 1: Methylation and Hydrolysis of L-Methionine

- In a 1 L single-neck bottle, add 50.0 g (0.335 mol) of L-methionine, 467 mL of purified water, 67 mL of methanol, and 50 mL (0.807 mol) of methyl iodide.
- Stir the mixture at room temperature for 24 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, separate the methyl iodide phase.
- To the aqueous phase, add 17.7 g (0.167 mol) of sodium carbonate.
- Set up for distillation and heat the mixture in an oil bath at 130°C to distill off methanol and water (approximately 380 mL). React for 6 hours.
- Monitor the reaction by TLC until completion.



- Cool the reaction mixture and add 200 mL of concentrated hydrochloric acid and 50 mL of water. Stir until homogeneous.
- Add 17 mL of 30% hydrogen peroxide aqueous solution and stir at room temperature for 20 minutes. The reaction is exothermic.
- After cooling to room temperature, decant the solution and wash the precipitated iodine with 20 mL of water.
- Combine the washing and the decanted liquid and extract with ethyl acetate (2 x 100 mL) to remove residual iodine.
- Heat the resulting colorless aqueous solution to reflux for 4 hours and then concentrate to a solid (approximately 67.6 g).
- Place the solid in a Soxhlet extractor and extract with 300 mL of absolute ethanol for 8 hours.
- Concentrate the extract to obtain a solid (58 g). This intermediate is L-(+)- α -amino-y-butyrolactone hydrochloride.

Step 2: Bromo Ring Opening

- In a 500 mL pressure bottle, add 10.5 g (67.5 mmol) of L-(+)-α-amino-γ-butyrolactone hydrochloride and 105 mL of 33.7% hydrogen bromide in acetic acid.
- Stir at room temperature for 30 minutes.
- Heat to 70°C and maintain for 9 hours (pressure should be below 0.5 MPa).
- Stop heating and allow to cool to room temperature with stirring.
- Filter the mixture and rinse the filter cake with diethyl ether.
- Dry the solid under vacuum to a constant weight to obtain (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide as a white solid powder (yield: 17.3 g, 97.5%).



Protocol 2: Plausible Synthesis of L-Selenomethionine from (S)-2-Amino-4-bromobutanoic acid hydrobromide

This protocol is adapted from the synthesis using L-homoserine lactone hydrochloride and represents a plausible route.[5]

Step 1: Preparation of Sodium Methyl Selenide

Note: This step involves highly toxic and reactive reagents and should be performed with extreme caution in a well-ventilated fume hood.

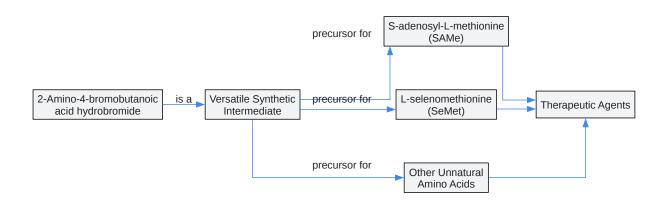
• Prepare a solution of sodium methyl selenide from selenium powder and a suitable methylating agent (e.g., dimethyl sulfate or methyl iodide) in an appropriate solvent system, as described in the literature.[4]

Step 2: Synthesis of L-Selenomethionine

- Under a nitrogen atmosphere, dissolve (S)-2-Amino-4-bromobutanoic acid hydrobromide in anhydrous N,N-dimethylformamide (DMF).
- Slowly add a solution of sodium methyl selenide in DMF to the reaction mixture.
- Heat the reaction mixture to reflux for 2-4 hours.
- Monitor the reaction by TLC.
- Upon completion, cool the reaction mixture and adjust the pH to approximately 6.0 with an aqueous acetic acid solution to precipitate the product.
- Filter the white solid and recrystallize from a water/ethanol mixture to obtain pure Lselenomethionine.

Mandatory Visualizations Logical Relationship Diagram



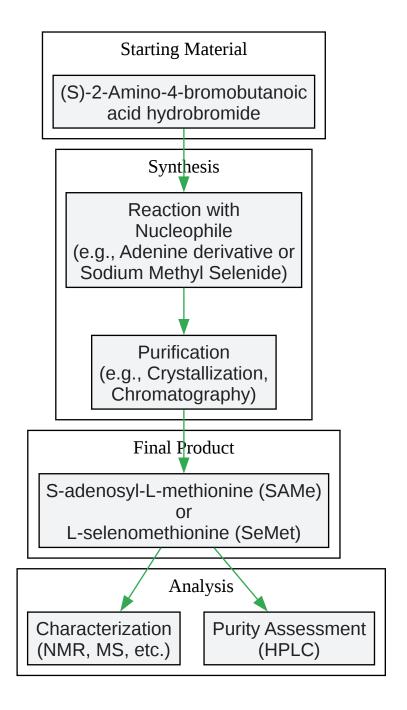


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Caption: Synthetic utility of 2-Amino-4-bromobutanoic acid hydrobromide.

Experimental Workflow Diagram



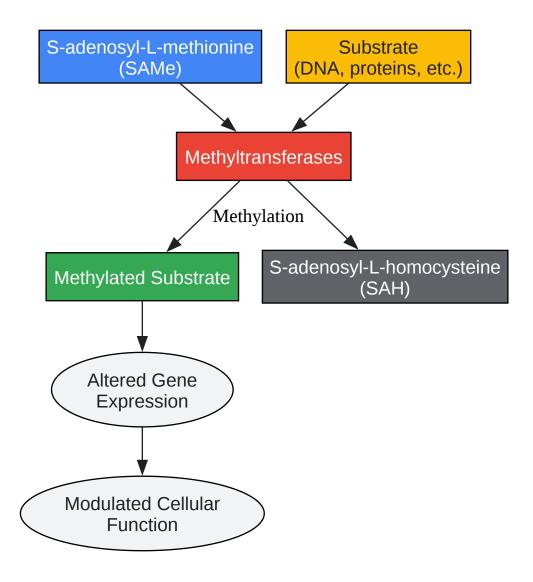


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Caption: General experimental workflow for synthesis.

Signaling Pathway Diagram





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Caption: The central role of SAMe in cellular methylation.

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